N-(2,4-difluorophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O2S2/c21-12-6-7-15(14(22)10-12)23-17(26)11-29-20-24-16-8-9-28-18(16)19(27)25(20)13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTJJOFHRMSDGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thieno[3,2-d]pyrimidinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidinone ring.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation or alkylation reaction.
Attachment of the Difluorophenyl Group: This step usually involves a nucleophilic aromatic substitution reaction where a difluorobenzene derivative reacts with a suitable nucleophile.
Formation of the Thioacetamide Linkage: The final step involves the reaction of the intermediate with thioacetic acid or its derivatives under mild conditions to form the thioacetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the reaction conditions and product specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thieno[3,2-d]pyrimidinone core, potentially converting it to an alcohol.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-difluorophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials could lead to innovations in coatings, adhesives, or electronic components.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide likely involves its interaction with specific molecular targets. These could include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It could act as an agonist or antagonist at receptor sites, modulating signal transduction pathways.
DNA/RNA: The compound might intercalate into DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties of Analogous Compounds
Key Observations:
Core Heterocycle Modifications: The target compound’s thieno[3,2-d]pyrimidine core is shared with derivatives in , and 13. In contrast, and feature epithiopyrrolopyridine and benzothieno-triazolo-pyrimidine cores, respectively, which introduce additional fused rings and alter conformational flexibility .
Substituent Effects :
- Halogenation : Fluorine and chlorine substituents (e.g., 2,4-difluorophenyl in the target vs. 4-fluorophenyl in or trichlorophenyl in ) influence melting points and solubility. For instance, the trichlorophenyl analog in has a high melting point (258–260°C), likely due to enhanced intermolecular halogen bonding .
- Electron-Withdrawing Groups : The trifluoromethyl group in increases lipophilicity and metabolic stability compared to methyl or ethyl substituents .
Synthetic Yields: Yields vary significantly (51–90%) depending on substituents and reaction conditions. For example, the epithiopyrrolopyridine derivative in has a lower yield (51%) due to steric hindrance from the fused ring system , while the pyrimidinone in achieves 76% yield via optimized alkylation .
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[3,2-d]pyrimidine core. Key steps include:
- Cyclocondensation of substituted thiophenes with urea derivatives to form the pyrimidine ring.
- Thioacetylation via nucleophilic substitution using mercaptoacetic acid derivatives.
- Final coupling with 2,4-difluoroaniline under controlled pH and temperature to avoid side reactions . Challenges : Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical to prevent hydrolysis of the thioether bond and ensure >80% yield. Purification often requires column chromatography with gradients of ethyl acetate/hexane .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
Confirmation of structure and purity relies on:
- 1H/13C NMR : To verify substituent positions (e.g., difluorophenyl protons at δ 6.8–7.2 ppm, thienopyrimidine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ ≈ 440–450 Da) .
- Elemental Analysis : To validate C, H, N, S content within ±0.3% deviation .
Q. What pharmacological activities are associated with its structural motifs?
The thieno[3,2-d]pyrimidine core is linked to kinase inhibition (e.g., EGFR, VEGFR), while the difluorophenyl group enhances metabolic stability and target affinity. The thioacetamide bridge facilitates hydrogen bonding with catalytic lysine residues in enzymes . Preliminary assays on analogs show IC50 values <1 µM against cancer cell lines (e.g., MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
SAR strategies include:
- Substituent variation : Replacing the phenyl group at position 3 with electron-withdrawing groups (e.g., -CF3) improves potency but may reduce solubility .
- Fluorine positioning : 2,4-Difluorophenyl enhances membrane permeability compared to mono- or non-fluorinated analogs . Example SAR Table :
| Substituent (R) | LogP | IC50 (EGFR) | Solubility (µg/mL) |
|---|---|---|---|
| -H | 3.2 | 5.8 µM | 12 |
| -CF3 | 4.1 | 0.9 µM | 3 |
| -2,4-F2 | 3.5 | 1.2 µM | 8 |
| Data adapted from analogs in . |
Q. What crystallographic challenges arise in resolving its 3D structure?
Crystallization is hindered by conformational flexibility of the tetrahydrothienopyrimidine ring. Solutions include:
- Using mixed solvents (e.g., DMSO/water) for slow evaporation.
- Co-crystallization with target proteins (e.g., kinase domains) to stabilize ligand conformation. SHELX software is recommended for refining diffraction data, though twinning and low-resolution (<2.0 Å) datasets require iterative refinement .
Q. How to address contradictions in biological data across studies?
Discrepancies in IC50 values (e.g., ±20% variation) may stem from:
- Assay conditions (e.g., ATP concentration in kinase assays).
- Cell line heterogeneity (e.g., MCF-7 vs. HeLa). Resolution : Validate using orthogonal assays (e.g., SPR for binding affinity, in vivo xenograft models) and standardize protocols .
Q. What role does fluorine play in modulating physicochemical properties?
The 2,4-difluorophenyl group:
- Lowers pKa of adjacent protons, enhancing metabolic stability.
- Increases LogP by ~0.3 units compared to non-fluorinated analogs, improving blood-brain barrier penetration .
- Reduces oxidative degradation via electron-withdrawing effects .
Methodological Guidance
Q. How to validate target engagement in cellular assays?
Use CETSA (Cellular Thermal Shift Assay) :
- Treat cells with compound (10 µM, 2 hr), lyse, and heat (55–65°C).
- Quantify target protein stability via Western blot or MS. A >2°C shift in melting temperature confirms binding .
Q. What strategies improve reaction yield in large-scale synthesis?
Q. How to mitigate solubility issues for in vivo studies?
- Prodrug design : Introduce phosphate esters at the acetamide group.
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
